- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acidAsian Journal of Chemistry, 2014, 26(22), 7867-7868,
Cas no 91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride)

91424-40-7 structure
Nome del prodotto:3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride
Numero CAS:91424-40-7
MF:C11H20O4Si
MW:244.35960483551
MDL:MFCD00075235
CID:61516
PubChem ID:24860968
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
- 3-(t-BUTYLDIMETHYLSILOXY)GLUTARIC ANHYDRIDE
- 3-[(Tert-Butyldimethylsilyl)oxy] Pentanedioic Anhydride
- 3-[(tert-Butyldimethylsilyl)oxy]glutaric anhydride
- 4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione
- Rosuvastatin J-3
- : 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
- 2H-Pyran-2,6(3H)-dione,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]dihydro-
- 3-[(tert-Butyldimethylsilyl)oxy]glutaricanhydride
- 4-((tert-Butyldimethylsilyl)oxy)dihydro-2H-pyran-2,6(3H)-dione
- 3-(tert-butyldimethylsilyloxy)glutaric anhydride,
- 4-(tert-butyldimethylsilyloxy)dihydro-2H-pyran-2,6(3H)-dione
- 4-[(tert-butyldimethylsilyl)oxy]oxane-2,6-dione
- C11H20O4Si
- RXAJGRHLLRGVSB-UHFFFAOYSA-N
- BCP10931
- AK
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione (ACI)
- 91424-40-7
- 3-(tert-Butyldimethylsilyloxy)glutaricanhydride
- DTXSID40399829
- O11057
- 3-(tert-butyldimethylsiloxy)glutaric anhydride
- SY017618
- 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride
- AKOS015900599
- CS-W012734
- 3-[(tert-Butyldimethyl silyl)oxy]glutaric anhydride
- MFCD00075235
- GS-3347
- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, 99%
- AC-769
- SCHEMBL1295672
- 3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride
-
- MDL: MFCD00075235
- Inchi: 1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3
- Chiave InChI: RXAJGRHLLRGVSB-UHFFFAOYSA-N
- Sorrisi: O=C1CC(O[Si](C(C)(C)C)(C)C)CC(=O)O1
Proprietà calcolate
- Massa esatta: 244.11300
- Massa monoisotopica: 244.113
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 288
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 3
- XLogP3: niente
- Superficie polare topologica: 52.6
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.03
- Punto di fusione: 79-81 °C (lit.)
- Punto di ebollizione: 302.4°C at 760 mmHg
- Punto di infiammabilità: >113°(235°F)
- Indice di rifrazione: 1.4510
- PSA: 52.60000
- LogP: 2.24040
- Sensibilità: Moisture Sensitive
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S37/39
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:2-8°C
- Frasi di rischio:R36/37/38
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Dati doganali
- CODICE SA:2931900090
- Dati doganali:
Codice doganale cinese:
2931900090Panoramica:
293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%
Riassunto:
2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046665-1g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 98% | 1g |
¥91.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046665-100g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 98% | 100g |
¥4673.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1044979-10g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 99% | 10g |
$160 | 2023-09-02 | |
eNovation Chemicals LLC | D381150-25g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 97% | 25g |
$415 | 2024-05-24 | |
TRC | B692130-5g |
3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride |
91424-40-7 | 5g |
$ 205.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D488350-25g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 97% | 25g |
$200 | 2024-06-05 | |
eNovation Chemicals LLC | D381150-5g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 97% | 5g |
$180 | 2024-05-24 | |
abcr | AB336751-25 g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride; . |
91424-40-7 | 25 g |
€244.00 | 2023-07-19 | ||
Ambeed | A208658-1g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 98% | 1g |
$17.0 | 2025-02-22 | |
TRC | B692130-25g |
3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride |
91424-40-7 | 25g |
$ 430.00 | 2022-06-06 |
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C
1.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
1.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Axial preference of bulky group- and electron-withdrawing group-substituted oxygen atom on the chair-type-cyclohexanone, -glutaric anhydride, and -glutarimideChemistry Letters, 1990, (9), 1503-6,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Toluene ; overnight, reflux
2.1 -
3.1 -
2.1 -
3.1 -
Riferimento
- A Practical Synthesis of Rosuvastatin and Other Statin IntermediatesEuropean Journal of Organic Chemistry, 2015, 2015(19), 4102-4107,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Xylene ; rt → 70 °C
1.2 Solvents: Xylene ; 15 min, 70 °C; 8 h, 70 °C; 70 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt
2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C
3.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
1.2 Solvents: Xylene ; 15 min, 70 °C; 8 h, 70 °C; 70 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt
2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C
3.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
Riferimento
- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydrideZhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 38 h, rt
1.2 Reagents: Acetic anhydride Solvents: Benzene ; 1.5 h, reflux
1.3 Reagents: Water
1.2 Reagents: Acetic anhydride Solvents: Benzene ; 1.5 h, reflux
1.3 Reagents: Water
Riferimento
- Toward the total synthesis of lophotoxin - New methodologies and synthetic strategiesCanadian Journal of Chemistry, 2006, 84(10), 1226-1241,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
Riferimento
- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acidAsian Journal of Chemistry, 2014, 26(22), 7867-7868,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Acetic anhydride ; 3 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C
2.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C
2.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
Riferimento
- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acidAsian Journal of Chemistry, 2014, 26(22), 7867-7868,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Synthesis of GABOB and GABOB-based chiral units possessing distinct protecting groupsEuropean Journal of Organic Chemistry, 2014, 2014(3), 631-638,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C
2.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
2.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
Riferimento
- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acidAsian Journal of Chemistry, 2014, 26(22), 7867-7868,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
Riferimento
- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydrideZhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt
1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C
2.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C
2.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
Riferimento
- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydrideZhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- A Practical Synthesis of Rosuvastatin and Other Statin IntermediatesEuropean Journal of Organic Chemistry, 2015, 2015(19), 4102-4107,
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Raw materials
- 3-(tert-Butyldimethylsilyl)oxypentanedioic Acid Diethyl Ester
- DL-Menthol
- tert-butyl(chloro)dimethylsilane
- 1,5-dimethyl 3-hydroxypentanedioate
- 2H-Pyran-2,6(3H)-dione, dihydro-4-hydroxy-
- (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 3,5-dioxohexanoate
- 2H-Pyran-2,4,6(3H,5H)-trione
- 1,3-Acetonedicarboxylic acid
- Methyl 3,5-dioxohexanoate
- 3-(tert-Butyldimethylsilyloxy)glutaric Acid
- Pentanedioic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, dimethylester
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Preparation Products
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Letteratura correlata
-
Kareem Khoury,Grzegorz M. Popowicz,Tad A. Holak,Alexander D?mling Med. Chem. Commun. 2011 2 246
-
Thomas Murray Fyles,Horace Luong Org. Biomol. Chem. 2009 7 725
91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride) Prodotti correlati
- 2097978-10-2(1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one)
- 2228472-46-4(1-1-(1-methylpiperidin-4-yl)cyclopropylethan-1-one)
- 2002748-73-2(1-methyl-5-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazole-4-carboxylic acid)
- 536-32-3(4-Isopropylsalicylaldehyde)
- 2380813-38-5(3-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidin-2-yl]prop-2-ynoic acid)
- 1871996-44-9(3-Hydroxy-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]propanoic acid)
- 921786-51-8(2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-chlorophenyl)acetamide)
- 154057-26-8((2-bromo-5-nitrophenyl)hydrazine hydrochloride)
- 1806054-98-7(5-(Difluoromethyl)-2,4-dimethoxypyridine-3-sulfonyl chloride)
- 2004066-15-1(Ethyl 2-amino-3-(methylsulfanyl)butanoate)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:91424-40-7)3-(tert-Butyldimethylsilyloxy)glutaric anhydride

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:91424-40-7)3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

Purezza:99%
Quantità:25g
Prezzo ($):159.0